

Foreword: A Versatile Building Block for Modern Synthesis

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Compound of Interest

Compound Name:	(4-Bromo-5-chlorothiophen-2-yl)boronic acid
CAS No.:	1150114-72-9
Cat. No.:	B1372374

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In the landscape of organic synthesis, the strategic introduction of molecular complexity is paramount. Heterocyclic compounds, particularly thiophenes, form the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** has emerged as a highly valuable and versatile building block for researchers in these fields. Its unique trifunctional nature—a boronic acid group for carbon-carbon bond formation and two distinct halogen atoms (bromine and chlorine) offering differential reactivity—provides a powerful tool for sequential and site-selective chemical modifications.

This guide provides a comprehensive overview of the core reactivity, applications, and handling of **(4-Bromo-5-chlorothiophen-2-yl)boronic acid**. We will delve into the mechanistic underpinnings of its most common transformations, provide field-tested experimental protocols, and explore the strategic advantages it offers in the synthesis of complex molecular architectures.

Core Molecular Profile and Handling

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** is a solid at room temperature, but like many boronic acids, requires careful handling and storage to ensure its integrity.[1]

Table 1: Physicochemical Properties

Property	Value
CAS Number	1150114-72-9 [2][3][4]
Molecular Formula	C ₄ H ₃ BBrClO ₂ S[2][3]
Molecular Weight	241.30 g/mol [2][4]
Appearance	Typically an off-white to light brown solid

| Storage Conditions | Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen), preferably at -20°C for long-term stability.[2] |

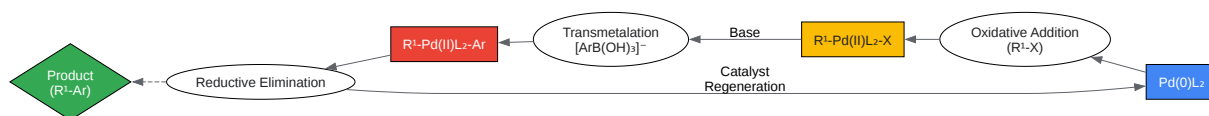
Expert Insight: The Challenge of Boronic Acid Stability Boronic acids are susceptible to degradation, primarily through protodeboronation (loss of the boronic acid group) and oxidative decomposition.[1] Furthermore, they can form cyclic anhydrides, known as boroxines, upon dehydration. It is crucial to handle **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** in a well-ventilated area, avoiding excessive exposure to moisture and air.[3] Using freshly opened or properly stored material is essential for achieving reproducible and high-yielding reactions.

The Cornerstone Reaction: Chemoselective Suzuki-Miyaura Coupling

The primary utility of **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is one of the most powerful methods for forming carbon-carbon bonds.[5] The key strategic advantage of this particular reagent is the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling, the order of reactivity for aryl halides is generally I > Br > OTf >> Cl.[6] This predictable reactivity allows for selective coupling at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.



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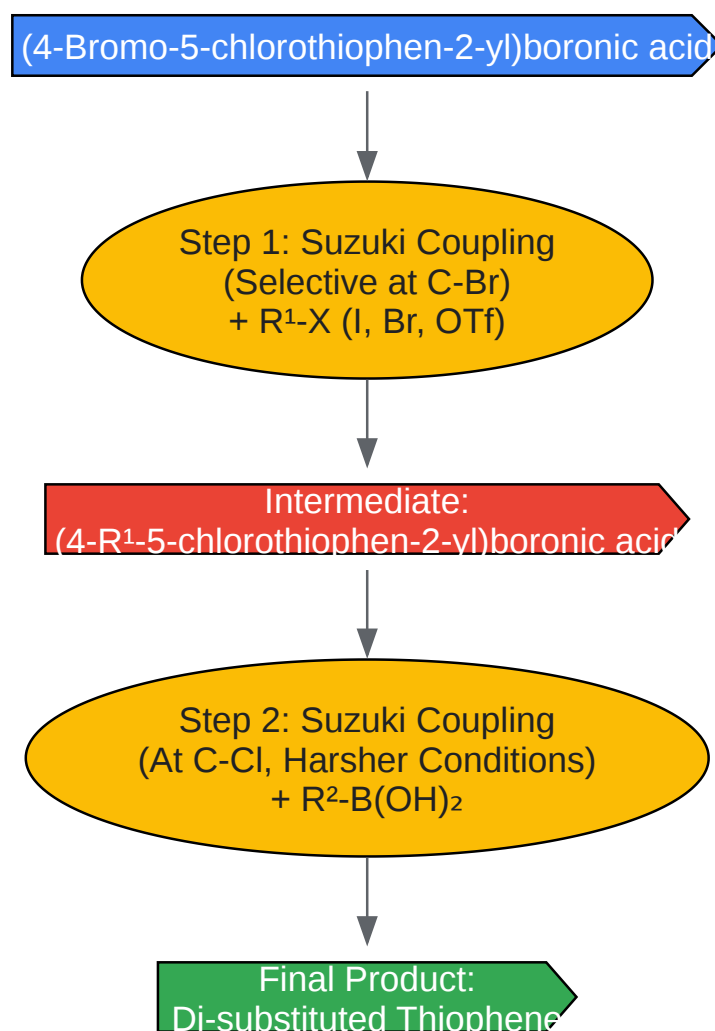
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organohalide (R¹-X), forming a Pd(II) complex.
- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (Ar) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product (R¹-Ar) and regenerating the Pd(0) catalyst.^[5]

Workflow for Sequential Functionalization

The differential reactivity of the C-Br and C-Cl bonds enables a powerful two-step synthetic strategy.



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Figure 2: Logical workflow for the sequential, site-selective cross-coupling.

This approach allows for the controlled synthesis of complex, unsymmetrically substituted thiophenes, which are highly sought after in materials science and medicinal chemistry.

Field-Proven Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a general procedure for the selective coupling at the C-Br position.

Materials:

- **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** (1.0 equiv)
- Aryl halide (e.g., Aryl bromide or iodide) (1.2 equiv)
- Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (1-5 mol%)
- Base (e.g., 2M aq. Na₂CO₃ or K₂CO₃) (3.0 equiv)
- Solvent (e.g., Dioxane, Toluene, or DME)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- **Inert Atmosphere Setup:** To a flame-dried Schlenk flask, add **(4-Bromo-5-chlorothiophen-2-yl)boronic acid**, the aryl halide, and the palladium catalyst.
- **Degassing:** Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- **Solvent and Base Addition:** Under a positive pressure of inert gas, add the solvent followed by the aqueous base solution.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

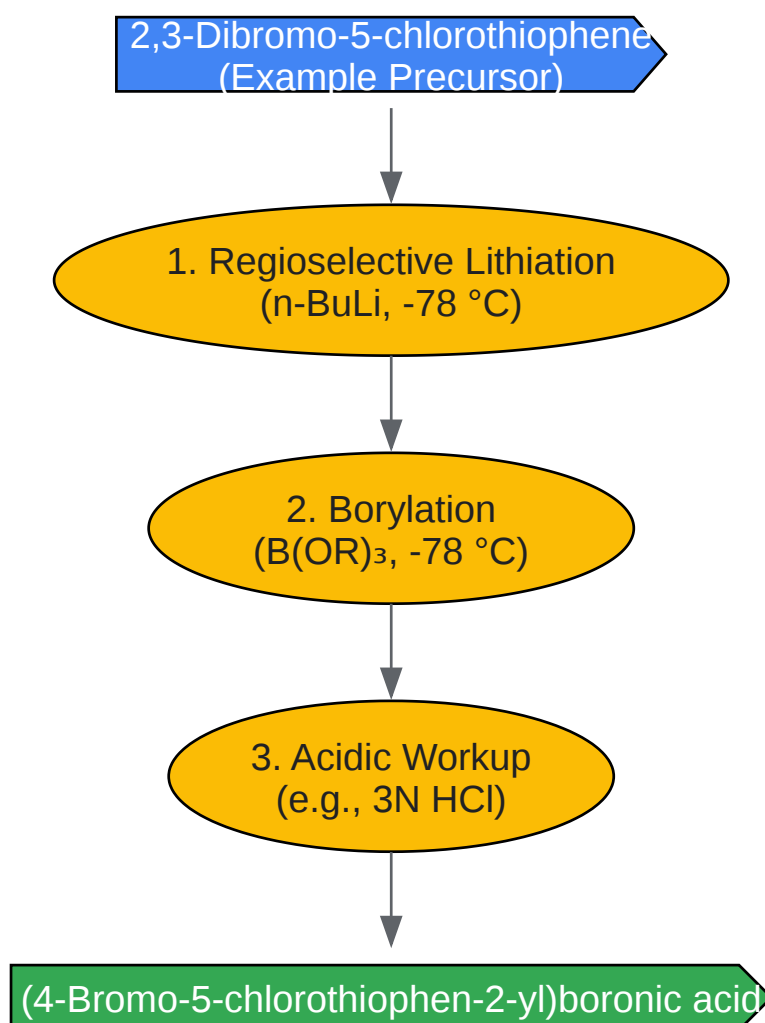
- Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-5-chlorothiophen-2-yl)boronic acid derivative.

Causality Note: The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency. For less reactive aryl halides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.

Microwave-assisted heating can often reduce reaction times dramatically.^[7]

Synthesis of the Reagent

While commercially available, understanding the synthesis of **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** provides insight into its structure and potential impurities. The most common laboratory synthesis involves a regioselective metal-halogen exchange followed by borylation.



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Figure 3: A plausible synthetic workflow for the title compound.

General Synthetic Protocol

This protocol is adapted from general procedures for synthesizing aryl boronic acids.[8]

Materials:

- A suitable starting material (e.g., 2,3-Dibromo-5-chlorothiophene) (1.0 equiv)
- n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
- Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate) (1.2 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (e.g., 3N aq. HCl)

Procedure:

- Setup: Add the starting dihalothiophene to a flame-dried, three-neck flask under an inert atmosphere. Dissolve in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1-2 hours. The greater acidity of the proton at the 2-position of the thiophene ring (or greater lability of a halide at this position) directs the lithiation regioselectively.
- Borylation: Add the trialkyl borate dropwise, again keeping the temperature at -78 °C.
- Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Hydrolysis: Cool the mixture in an ice bath and quench the reaction by slowly adding aqueous HCl. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

- Extraction and Purification: Extract the product with an organic solvent like ether or ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify the resulting solid, often by recrystallization or chromatography.

Broader Applications in Drug Discovery and Materials Science

The strategic importance of **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** extends from its versatile reactivity. Boron-containing compounds, particularly boronic acids, have gained immense traction in medicinal chemistry.^{[9][10]} The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with serine proteases, which has been exploited in drugs like Bortezomib.^{[10][11]}

More commonly, this reagent serves as a scaffold. The thiophene core is a bioisostere for phenyl rings and is present in numerous marketed drugs. The ability to sequentially add two different aryl or heteroaryl groups via the methodology described above allows for the rapid generation of diverse chemical libraries, accelerating structure-activity relationship (SAR) studies in drug development programs.

Conclusion

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its defining feature is the predictable and differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling, which empowers chemists to perform site-selective functionalizations. By understanding its core properties, handling requirements, and the mechanistic basis for its reactivity, researchers can fully leverage this compound to build complex molecules for a wide array of applications, from novel therapeutics to next-generation organic materials.

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